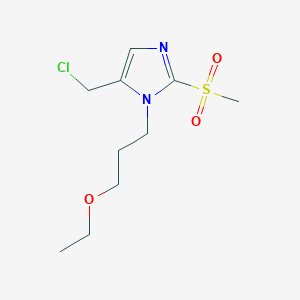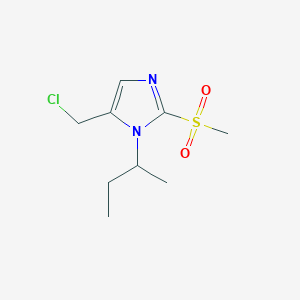
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole (1-BCMI) is an organic compound with a unique structure consisting of a butan-2-yl group attached to a five-membered ring containing a chloromethyl, a methanesulfonyl, and a 1H-imidazole group. This compound has a wide range of uses in scientific research and has been used in multiple different studies, including those related to drug design and synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has a wide range of applications in scientific research. It has been used in drug design and synthesis, as a building block for the synthesis of other organic compounds, and as a catalyst in organic reactions. Additionally, it has been used in the study of biochemistry, as it has been found to interact with the enzyme cyclooxygenase-2 to inhibit the production of prostaglandins. It has also been used in studies of physiology, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Mécanisme D'action
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to interact with the enzyme cyclooxygenase-2 (COX-2) to inhibit the production of prostaglandins. This inhibition is thought to be due to the ability of the compound to bind to the active site of the enzyme, blocking the enzyme from catalyzing the reaction that produces prostaglandins. Additionally, 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of nerve impulses. This inhibition is thought to be due to the ability of the compound to form a covalent bond with the active site of the enzyme, blocking the enzyme from catalyzing the reaction that produces acetylcholine.
Biochemical and Physiological Effects
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to have a range of biochemical and physiological effects. In terms of biochemistry, it has been found to inhibit the production of prostaglandins by binding to the active site of the enzyme cyclooxygenase-2. In terms of physiology, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, it has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a potent inhibitor of both cyclooxygenase-2 and acetylcholinesterase, making it a useful tool for studying the biochemistry and physiology of these enzymes. However, there are some limitations to using 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in lab experiments. For example, it is a relatively unstable compound, which can make it difficult to store and transport. Additionally, it can be toxic if ingested in large quantities, so it should be handled with care.
Orientations Futures
There are a number of possible future directions for research involving 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential use as a drug or therapeutic agent. Additionally, further research could be conducted into the synthesis of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole and other related compounds. Additionally, further research could be conducted into the use of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole as a catalyst in organic reactions, as well as its potential use as a building block for the synthesis of other organic compounds. Finally, further research could be conducted into the potential therapeutic applications of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, such as its use as an anti-inflammatory or analgesic agent.
Méthodes De Synthèse
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole can be synthesized in a variety of ways, with the most common method involving the reaction of 4-chlorobutan-2-ol and 1-methanesulfonyl-3-imidazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then converted to the desired 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole compound by acidification.
Propriétés
IUPAC Name |
1-butan-2-yl-5-(chloromethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-4-7(2)12-8(5-10)6-11-9(12)15(3,13)14/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLMGPYRVVBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

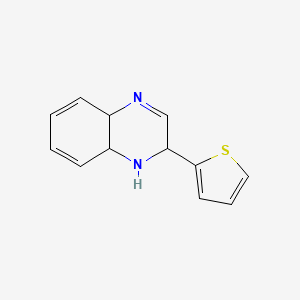
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
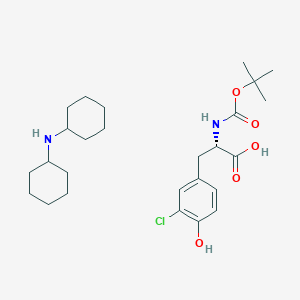



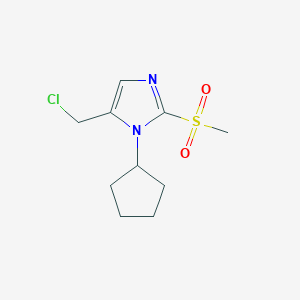
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
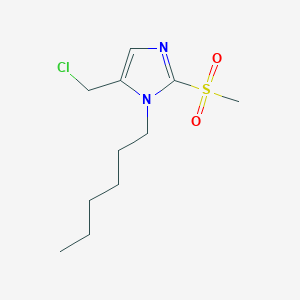

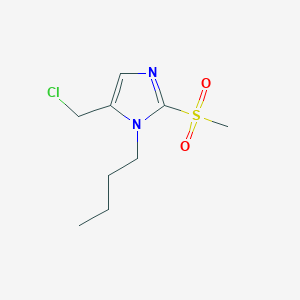
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
